molecular formula C13H21NO4 B2442422 2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol CAS No. 847858-21-3

2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol

Cat. No.: B2442422
CAS No.: 847858-21-3
M. Wt: 255.314
InChI Key: WRKANLWSRVCGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C13H21NO4 It is characterized by the presence of a benzyl group substituted with two methoxy groups, an amino group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol typically involves the reaction of 2,3-dimethoxybenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the ethoxyethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2,4-Dimethoxybenzyl)amino]ethoxy}ethanol
  • 2-{2-[(2,5-Dimethoxybenzyl)amino]ethoxy}ethanol
  • 2-{2-[(2,6-Dimethoxybenzyl)amino]ethoxy}ethanol

Uniqueness

2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2-[(2,3-dimethoxyphenyl)methylamino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-16-12-5-3-4-11(13(12)17-2)10-14-6-8-18-9-7-15/h3-5,14-15H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKANLWSRVCGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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